Cas no 1888584-91-5 ((3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone)

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is a fluorinated heterocyclic compound featuring both piperidine and difluoropiperidine moieties linked via a carbonyl group. This structure imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, making it valuable in medicinal chemistry and drug discovery. The difluorination at the 3-position of the piperidine ring can influence conformational rigidity and electronic effects, potentially improving binding affinity to biological targets. Its bifunctional scaffold allows for versatile derivatization, facilitating the development of protease inhibitors, receptor modulators, or other bioactive molecules. The compound’s synthetic utility and potential for optimizing pharmacokinetic profiles underscore its relevance in pharmaceutical research.
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone structure
1888584-91-5 structure
商品名:(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone
CAS番号:1888584-91-5
MF:C11H18F2N2O
メガワット:232.270229816437
CID:5719901
PubChem ID:116991436

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone 化学的及び物理的性質

名前と識別子

    • F1907-4250
    • (3,3-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
    • (3,3-difluoropiperidin-1-yl)-piperidin-2-ylmethanone
    • 1888584-91-5
    • AKOS026708711
    • starbld0027335
    • Methanone, (3,3-difluoro-1-piperidinyl)-2-piperidinyl-
    • (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone
    • インチ: 1S/C11H18F2N2O/c12-11(13)5-3-7-15(8-11)10(16)9-4-1-2-6-14-9/h9,14H,1-8H2
    • InChIKey: YWQMKQSBPWCYKD-UHFFFAOYSA-N
    • ほほえんだ: FC1(CCCN(C(C2CCCCN2)=O)C1)F

計算された属性

  • せいみつぶんしりょう: 232.13871953g/mol
  • どういたいしつりょう: 232.13871953g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 271
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.4
  • トポロジー分子極性表面積: 32.3Ų

じっけんとくせい

  • 密度みつど: 1.18±0.1 g/cm3(Predicted)
  • ふってん: 353.5±42.0 °C(Predicted)
  • 酸性度係数(pKa): 9.18±0.10(Predicted)

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
TRC
D235356-1g
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5
1g
$ 570.00 2022-06-05
Life Chemicals
F1907-4250-0.5g
(3,3-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5 95%+
0.5g
$380.0 2023-09-07
Life Chemicals
F1907-4250-10g
(3,3-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5 95%+
10g
$1684.0 2023-09-07
Life Chemicals
F1907-4250-0.25g
(3,3-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5 95%+
0.25g
$361.0 2023-09-07
Life Chemicals
F1907-4250-1g
(3,3-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5 95%+
1g
$401.0 2023-09-07
TRC
D235356-100mg
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5
100mg
$ 95.00 2022-06-05
Life Chemicals
F1907-4250-2.5g
(3,3-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5 95%+
2.5g
$802.0 2023-09-07
TRC
D235356-500mg
(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5
500mg
$ 365.00 2022-06-05
Life Chemicals
F1907-4250-5g
(3,3-difluoropiperidin-1-yl)(piperidin-2-yl)methanone
1888584-91-5 95%+
5g
$1203.0 2023-09-07

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone 関連文献

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanoneに関する追加情報

Introduction to (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone and Its Significance in Modern Chemical Research

(3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone, with the CAS number 1888584-91-5, is a compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules known for their versatile structural properties and potential applications in drug discovery. The unique combination of fluorine atoms and piperidine rings in its molecular structure contributes to its distinctive chemical behavior, making it a subject of intense study among researchers.

The molecular structure of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone consists of two piperidine rings connected through a methanone bridge, with fluorine atoms substituting at the 3-position of one of the piperidine rings. This configuration imparts a high degree of steric hindrance and electronic polarity to the molecule, which can be exploited for various synthetic and biological applications. The presence of fluorine atoms is particularly noteworthy, as fluorinated compounds often exhibit enhanced metabolic stability and binding affinity towards biological targets.

In recent years, there has been a surge in research focused on developing novel fluorinated heterocycles for pharmaceutical applications. The structural motif of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone aligns well with this trend, as it provides a scaffold that can be easily modified to explore new pharmacophores. Researchers have been particularly interested in its potential as an intermediate in the synthesis of small-molecule inhibitors targeting various therapeutic areas, including oncology and central nervous system disorders.

One of the most compelling aspects of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone is its role in the development of kinase inhibitors. Kinases are enzymes that play crucial roles in cell signaling pathways, and their dysregulation is often associated with diseases such as cancer. By designing molecules that selectively inhibit specific kinases, researchers aim to develop treatments that can modulate these pathways effectively. The fluorine atoms in (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone contribute to its ability to interact with the active sites of kinases, enhancing both potency and selectivity.

Recent studies have highlighted the compound's potential in the context of tyrosine kinase inhibition. Tyrosine kinases are a subset of kinases that are frequently overactive in cancer cells, leading to uncontrolled cell growth and proliferation. Researchers have synthesized derivatives of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone and evaluated their efficacy in inhibiting tyrosine kinases such as EGFR (epidermal growth factor receptor) and HER2 (human epidermal growth factor receptor 2). Preliminary results suggest that these derivatives exhibit promising activity in preclinical models, making them attractive candidates for further development.

The synthesis of (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone presents unique challenges due to the sensitive nature of its functional groups. However, advances in synthetic methodology have made it possible to produce this compound with high purity and yield. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the piperidine rings and introducing the fluorine atoms at the desired positions. These methods not only enhance efficiency but also allow for greater flexibility in modifying the molecular structure for specific applications.

In addition to its applications in drug discovery, (3,3-Difluoropiperidin-1-yl)(piperidin-2-yl)methanone has shown potential in materials science. Fluorinated compounds are known for their unique electronic properties, which can be leveraged in the development of advanced materials such as organic semiconductors and liquid crystals. The structural features of this compound make it a promising candidate for designing materials with tailored properties for optoelectronic applications.

The growing interest in fluorinated heterocycles has also spurred innovation in analytical techniques for their characterization. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are essential for elucidating the structure and purity of compounds like (3,3-Difluoropiperidin-1-yl)(piperidin-2-yli)methanone. Additionally, computational methods such as molecular modeling have been employed to predict the biological activity and interactions of these compounds before they are synthesized.

The future prospects for (3,3-Difluoropiperidin-1-yli)methanone are vast. As research continues to uncover new applications and synthetic strategies, this compound is likely to play an increasingly important role in both academic research and industrial development. Its unique structural features make it a versatile tool for chemists and biologists alike, offering opportunities to explore new frontiers in chemical biology and pharmaceutical science.

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